1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through various methods, including the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazole rings
Scientific Research Applications
1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
Properties
CAS No. |
1208461-41-9 |
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Molecular Formula |
C15H17N5O3S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5-methyl-1-propan-2-yl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17N5O3S2/c1-8(2)20-9(3)6-12(19-20)14(21)18-15-17-11-5-4-10(25(16,22)23)7-13(11)24-15/h4-8H,1-3H3,(H2,16,22,23)(H,17,18,21) |
InChI Key |
XVZZZHQXIFFWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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